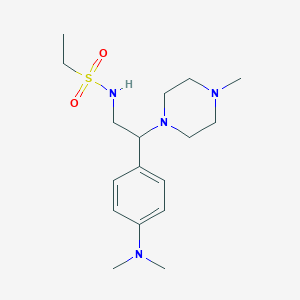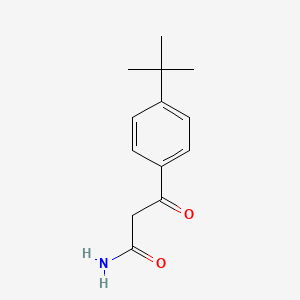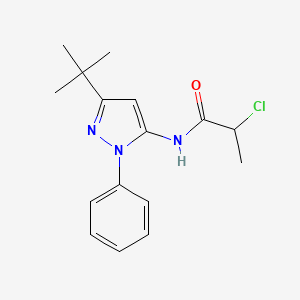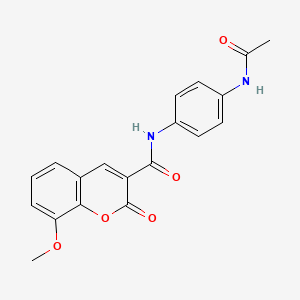![molecular formula C25H23FN4O4S B2487820 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021214-90-3](/img/structure/B2487820.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that are often studied for their pharmaceutical applications, notably for their potential roles in targeting various receptors or enzymes within biological systems. The specific functionalities within its structure, such as the pyrazolo[3,4-b]pyridine moiety and the tetrahydrothiophene dioxido group, suggest it may have unique interactions with biological targets.
Synthesis Analysis
The synthesis of complex pyrazolopyridine derivatives often involves multi-step reactions, starting from basic building blocks like pyrazoles and pyridines, which are further functionalized with various substituents through nucleophilic substitution, cyclization, and coupling reactions. A study on a related compound, N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, demonstrates the feasibility of such complex syntheses, including nucleophilic displacement and radiolabeling for PET imaging studies (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives is characterized by a hybrid framework that combines the features of pyrazole and pyridine rings. This structure is often analyzed using X-ray crystallography, NMR, and computational methods to understand the conformation, electronic distribution, and potential binding sites for biological interactions. A related study provides insights into the crystal structure, confirming the twisted conformation between the pyrazole and thiophene rings, along with hydrogen bonding interactions (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research has explored the synthesis and characterization of various pyrazole and pyrazolopyridine derivatives, highlighting methods for creating these compounds and analyzing their structures through techniques like NMR, X-ray crystallography, and spectral data analysis. Such studies provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Quiroga et al., 1999; Hassan et al., 2014).
Molecular Interaction Studies
- Studies on molecular interaction, especially within the context of receptor-ligand interactions, can shed light on the potential therapeutic uses of pyrazole derivatives. For instance, detailed molecular orbital method analyses have been conducted to understand the conformational preferences and binding mechanisms of certain pyrazole derivatives to specific receptors, offering valuable information for drug design and discovery (Shim et al., 2002).
Radiotracer Development
- Pyrazole derivatives have also been investigated for their potential in developing radiotracers for positron emission tomography (PET) imaging, particularly for studying cannabinoid receptors in the brain. This research has implications for understanding and treating neurological conditions by providing a method to visualize and study receptor activity in vivo (Katoch-Rouse et al., 2003).
Antitubercular and Antibacterial Activities
- The synthesis of novel compounds and their evaluation for antitubercular and antibacterial activities represent a significant area of research. Such studies aim to discover new therapeutic agents against resistant strains of bacteria and tuberculosis, demonstrating the potential of pyrazole derivatives in contributing to the development of new antibiotics (Bodige et al., 2020).
Anticancer and Anti-Inflammatory Properties
- Research into the cytotoxicity of pyrazole derivatives against various cancer cell lines, as well as their anti-inflammatory properties, highlights the potential of these compounds in developing new treatments for cancer and inflammatory diseases. Such studies are crucial for understanding the biological activities of these compounds and their mechanisms of action (Hassan et al., 2015; Rahmouni et al., 2016).
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O4S/c1-15-23-21(25(31)27-18-7-5-17(26)6-8-18)13-22(16-3-9-20(34-2)10-4-16)28-24(23)30(29-15)19-11-12-35(32,33)14-19/h3-10,13,19H,11-12,14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWWFHLGRTJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)F)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)
![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)
![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)
![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)




![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)